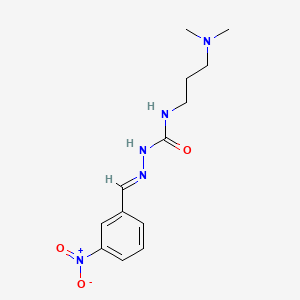
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide is a complex organic compound with a unique structure that includes both a dimethylamino group and a nitrophenyl group
Métodos De Preparación
The synthesis of N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide typically involves a multi-step process. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with hydrazinecarboxamide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparación Con Compuestos Similares
N-(3-(Dimethylamino)propyl)-2-((3-nitrophenyl)methylene)hydrazinecarboxamide can be compared with similar compounds such as:
N-(3-(Dimethylamino)propyl)-2-((4-nitrophenyl)methylene)hydrazinecarboxamide: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
N-(3-(Dimethylamino)propyl)-2-((3-chlorophenyl)methylene)hydrazinecarboxamide: The presence of a chlorine atom instead of a nitro group can lead to different chemical properties and applications.
Propiedades
Número CAS |
180045-59-4 |
|---|---|
Fórmula molecular |
C13H19N5O3 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-3-[(E)-(3-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C13H19N5O3/c1-17(2)8-4-7-14-13(19)16-15-10-11-5-3-6-12(9-11)18(20)21/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,14,16,19)/b15-10+ |
Clave InChI |
IYKGJMUAANQSOL-XNTDXEJSSA-N |
SMILES isomérico |
CN(C)CCCNC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CN(C)CCCNC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















